molecular formula C27H20N4O2 B14127018 4,6-Diphenoxy-N,N-diphenyl-1,3,5-triazin-2-amine CAS No. 4036-51-5

4,6-Diphenoxy-N,N-diphenyl-1,3,5-triazin-2-amine

Cat. No.: B14127018
CAS No.: 4036-51-5
M. Wt: 432.5 g/mol
InChI Key: OCZBYHFXWJKWMI-UHFFFAOYSA-N
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Description

4,6-Diphenoxy-N,N-diphenyl-1,3,5-triazin-2-amine is a chemical compound that belongs to the class of triazine derivatives. Triazines are heterocyclic compounds containing a six-membered ring with three nitrogen atoms. This particular compound is characterized by the presence of two phenoxy groups and two diphenylamine groups attached to the triazine ring, making it a complex and versatile molecule.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,6-Diphenoxy-N,N-diphenyl-1,3,5-triazin-2-amine typically involves the nucleophilic substitution of chlorinated triazine derivatives with phenoxy and diphenylamine groups. One common method involves the reaction of 4,6-dichloro-1,3,5-triazine with phenol and diphenylamine under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the substitution of chlorine atoms with phenoxy and diphenylamine groups .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

4,6-Diphenoxy-N,N-diphenyl-1,3,5-triazin-2-amine undergoes several types of chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as primary amines, secondary amines, and alcohols are commonly used. The reactions are typically carried out in polar solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) at elevated temperatures.

    Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used under controlled conditions.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed for reduction reactions.

    Hydrolysis: Acidic or basic aqueous solutions are used for hydrolysis reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with primary amines can yield substituted triazines, while oxidation can produce various oxidized derivatives of the compound.

Scientific Research Applications

4,6-Diphenoxy-N,N-diphenyl-1,3,5-triazin-2-amine has several scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules and materials. It is also used in studies of nucleophilic substitution and other reaction mechanisms.

    Biology: The compound’s derivatives are investigated for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore the compound’s potential as a therapeutic agent, particularly in the development of new drugs.

    Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals. .

Mechanism of Action

The mechanism of action of 4,6-Diphenoxy-N,N-diphenyl-1,3,5-triazin-2-amine involves its interaction with specific molecular targets and pathways. The compound can act as a nucleophile or electrophile, depending on the reaction conditions. In nucleophilic substitution reactions, the compound’s nitrogen atoms can attack electrophilic centers, leading to the formation of new bonds. The compound’s phenoxy and diphenylamine groups can also participate in various interactions, contributing to its reactivity and versatility .

Comparison with Similar Compounds

Similar Compounds

    4,6-Diphenyl-1,3,5-triazine: A simpler triazine derivative with two phenyl groups attached to the triazine ring.

    4,6-Diphenoxy-1,3,5-triazine: A triazine derivative with two phenoxy groups attached to the triazine ring.

    N,N-Diphenyl-1,3,5-triazin-2-amine: A triazine derivative with two diphenylamine groups attached to the triazine ring.

Uniqueness

4,6-Diphenoxy-N,N-diphenyl-1,3,5-triazin-2-amine is unique due to the presence of both phenoxy and diphenylamine groups, which impart distinct chemical and physical properties. This combination of functional groups enhances the compound’s reactivity and makes it suitable for a wide range of applications in chemistry, biology, medicine, and industry .

Properties

CAS No.

4036-51-5

Molecular Formula

C27H20N4O2

Molecular Weight

432.5 g/mol

IUPAC Name

4,6-diphenoxy-N,N-diphenyl-1,3,5-triazin-2-amine

InChI

InChI=1S/C27H20N4O2/c1-5-13-21(14-6-1)31(22-15-7-2-8-16-22)25-28-26(32-23-17-9-3-10-18-23)30-27(29-25)33-24-19-11-4-12-20-24/h1-20H

InChI Key

OCZBYHFXWJKWMI-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)N(C2=CC=CC=C2)C3=NC(=NC(=N3)OC4=CC=CC=C4)OC5=CC=CC=C5

Origin of Product

United States

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